4-(5-Methyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-5-amine
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Overview
Description
4-(5-Methyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-5-amine is a heterocyclic compound that features both oxadiazole and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-5-amine typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH-DMSO medium at ambient temperature. This method allows for the efficient production of the compound without the need for protective groups . Another approach involves the condensation reaction of amidoxime and carboxylic acids and their derivatives .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(5-Methyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or azo derivatives, while substitution reactions can produce various substituted imidazole or oxadiazole compounds .
Scientific Research Applications
4-(5-Methyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an anti-infective agent, with activities against bacteria, viruses, and parasites.
Materials Science: It is used in the development of energetic materials due to its stability and favorable detonation properties.
Biological Research: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes or bind to receptors, thereby modulating biological pathways. For example, it may act as an inhibitor of bacterial enzymes, leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound shares the oxadiazole ring and has similar energetic material applications.
1,2,4-Oxadiazole Derivatives: These compounds are widely studied for their anti-infective properties and can serve as templates for designing new drugs.
Uniqueness
4-(5-Methyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-5-amine is unique due to its combination of oxadiazole and imidazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile chemical modifications and a broad range of applications in different fields.
Properties
Molecular Formula |
C6H7N5O |
---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
5-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-4-amine |
InChI |
InChI=1S/C6H7N5O/c1-3-10-6(11-12-3)4-5(7)9-2-8-4/h2H,7H2,1H3,(H,8,9) |
InChI Key |
VAMGIWTYBVHPBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)C2=C(N=CN2)N |
Origin of Product |
United States |
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